3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The methoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylbenzyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methylbenzyl groups, which can affect its chemical properties and applications.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups in different positions, potentially altering its reactivity and biological activity.
Uniqueness
3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific positioning of its substituents, which can influence its chemical behavior and potential applications. The presence of methoxy groups can enhance its solubility and reactivity, while the methylbenzyl group can affect its steric properties and binding interactions.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-18-7-4-8-19(13-18)17-27-25(21-10-6-12-23(15-21)29-3)16-24(26-27)20-9-5-11-22(14-20)28-2/h4-16H,17H2,1-3H3 |
InChI Key |
VTWDBCRGFLBTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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